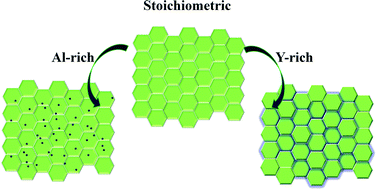Effect of composition deviation on the microstructure and luminescence properties of Nd:YAG ceramics†
CrystEngComm Pub Date: 2014-10-09 DOI: 10.1039/C4CE01757A
Abstract
Neodymium-doped yttrium aluminum garnet (Nd:YAG) ceramics with different Al2O3/Y2O3 deviation levels were prepared using a solid-state reaction-vacuum sintering method. Transparent ceramics were obtained with their composition in between stoichiometric Nd:YAG Y2.97Nd0.03Al5O12 and 2% Y2O3 excess Nd:YAG Y2.97Nd0.03Al5O12·2%Y2O3. The stoichiometric Nd:YAG ceramic obtains a homogeneous grain microstructure and clean grain boundaries. Non-stoichiometric compositions lead to ceramic microstructures different from that of the stoichiometric Nd:YAG. Nanograins of excess Al2O3 remain inside the Nd:YAG grains in Al2O3-excess ceramics, while Y-rich compounds recrystallize at the Nd:YAG grain boundaries in Y2O3-excess ceramics. Photoluminescence spectra of the sintered ceramics around 808 and 1064 nm were also studied. Peak positions of their luminescence spectra are little affected by composition deviation, while their intensity evidently declines due to the existence of a second phase arising from the composition deviation. The results of this work can contribute toward the controllable synthesis of highly transparent YAG ceramics and further exploration of the Nd ion spectra.


Recommended Literature
- [1] Bushy sphere dendrites with husk-shaped branches axially spreading out from the core for photo-catalytic oxidation/remediation of toxins†
- [2] Plug-n-play microfluidic systems from flexible assembly of glass-based flow-control modules†
- [3] Pancreatic progenitor-derived hepatocytes are viable and functional in a 3D high density bioreactor culture system
- [4] Customisable 3D printed microfluidics for integrated analysis and optimisation†
- [5] An FcεRI-IgE-based genetically encoded microfluidic cell sensor for fast Gram-negative bacterial screening in food samples†
- [6] Inside back cover
- [7] Vibrational autoionization of state-selective jet-cooled methanethiol (CH3SH) investigated with infrared + vacuum-ultraviolet photoionization†
- [8] A remarkable example of co-crystallisation: the crystal structure of the mononuclear and dinuclear diphenyl[2.2]paracyclophanylphosphine palladium(II) chloride complexes trans-[Pd{PPh2(C16H15)}2Cl2]·[Pd{PPh2(C16H15)}Cl2]2·0.6CH2Cl2
- [9] Front cover
- [10] Metal-free visible-light-induced multi-component reactions of α-diazoesters leading to S-alkyl dithiocarbamates†










